Desbutyl lumefantrine

Vue d'ensemble

Description

Desbutyl Lumefantrine est un métabolite de la luméfantrine, un agent antipaludique utilisé en association avec l'artémether pour le traitement du paludisme aigu non compliqué causé par Plasmodium falciparum . This compound conserve l'activité antipaludique de son composé parent et joue un rôle important dans la pharmacocinétique et l'efficacité des thérapies à base de luméfantrine .

Mécanisme D'action

Target of Action

Desbutyl lumefantrine, also known as Desbutyl-benflumetol or Desbutyllumefantrine, is a metabolite of lumefantrine . The primary targets of this compound are the erythrocytic stages of Plasmodium spp., including Plasmodium falciparum .

Mode of Action

Available data suggest that this compound inhibits the formation of β-hematin by forming a complex with hemin . This interaction inhibits nucleic acid and protein synthesis within the parasite .

Biochemical Pathways

This compound affects the biochemical pathway of heme detoxification within the malaria parasite. By inhibiting the formation of β-hematin, this compound prevents the parasite from detoxifying the heme released during hemoglobin digestion. This results in the accumulation of toxic heme within the parasite, leading to its death .

Pharmacokinetics

This compound is characterized by a two-compartment pharmacokinetic model . The apparent clearance (CL/F) and the apparent volume of distribution of the central compartment (V2/F) show inter-subject variability, which can be explained by factors such as body mass index (BMI) and age . Lumefantrine is metabolized to this compound mainly by the cytochrome P450 enzyme CYP3A4 . The absolute oral bioavailability of lumefantrine, from which this compound is derived, ranges between 4.97% and 11.98% .

Result of Action

The action of this compound results in potent in vitro antimalarial activity . By inhibiting the formation of β-hematin and thus the detoxification of heme, this compound causes the death of the malaria parasite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of lumefantrine to this compound by CYP3A4 can be affected by factors that influence the activity of this enzyme . Additionally, the pharmacokinetics of this compound can be influenced by the patient’s age and BMI .

Analyse Biochimique

Biochemical Properties

Desbutyl lumefantrine interacts with various enzymes and proteins in the body. It is metabolized by the cytochrome P450 enzyme CYP3A4 .

Cellular Effects

This compound has been shown to have potent in vitro antimalarial activity. It has a significant effect on Plasmodium falciparum, the parasite responsible for malaria The compound influences cell function by inhibiting the growth of the parasite

Molecular Mechanism

It is suggested that this compound inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown effective activity against field isolates and laboratory strains of P. falciparum

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The pharmacokinetic parameters of this compound were successfully determined in rats for the first time, and it was found that the absolute oral bioavailability of lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Metabolic Pathways

This compound is involved in the metabolic pathways of the body. It is a metabolite of lumefantrine and is metabolized by the cytochrome P450 enzyme CYP3A4

Transport and Distribution

It is known that this compound is characterized with a two-compartment model, and its apparent volume of distribution is influenced by factors such as Body Mass Index (BMI) and age .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de Desbutyl Lumefantrine implique l'élimination d'un groupe butyle de la luméfantrine. Ce processus nécessite généralement des conditions réactionnelles et des réactifs spécifiques pour obtenir la transformation souhaitée. Une méthode courante implique l'utilisation de la chromatographie liquide-ionisation par électronébulisation-spectrométrie de masse en tandem (LC-ESI-MS/MS) pour la quantification et la validation du composé .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que l'extraction en phase solide et la chromatographie liquide haute performance (HPLC) sont souvent utilisées pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

Desbutyl Lumefantrine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs et de catalyseurs spécifiques.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour sa pharmacocinétique et son métabolisme dans divers systèmes biologiques.

Médecine : Enquêté pour son rôle dans l'amélioration de l'efficacité des thérapies antipaludiques.

Mécanisme d'action

Le mécanisme exact par lequel this compound exerce son effet antipaludique n'est pas entièrement compris. On pense qu'il inhibe la formation de β-hématine en formant un complexe avec l'hème, perturbant ainsi la capacité du parasite à détoxifier l'hème . Cette inhibition conduit à l'accumulation d'hème toxique dans le parasite, causant finalement sa mort .

Applications De Recherche Scientifique

Desbutyl Lumefantrine has several scientific research applications, including:

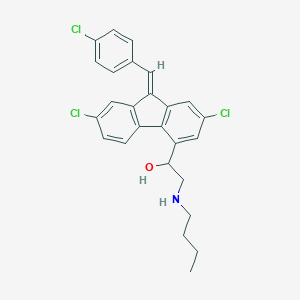

Comparaison Avec Des Composés Similaires

Composés similaires

Luméfantrine : Le composé parent, utilisé en association avec l'artémether pour la thérapie antipaludique.

Halofantrine : Un autre agent antipaludique qui inhibe la polymérisation de l'hème.

Quinine : Un antipaludique bien connu qui cible également les voies de détoxification de l'hème.

Unicité

Desbutyl Lumefantrine est unique en raison de son rôle de métabolite de la luméfantrine, contribuant à la pharmacocinétique et à l'efficacité globales des traitements à base de luméfantrine. Ses interactions spécifiques avec l'hème et son profil métabolique le distinguent des autres composés similaires .

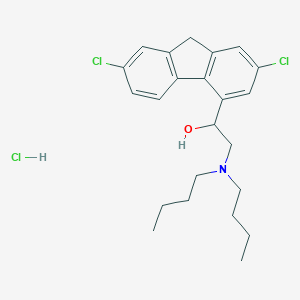

Propriétés

Numéro CAS |

355841-11-1 |

|---|---|

Formule moléculaire |

C26H24Cl3NO |

Poids moléculaire |

472.8 g/mol |

Nom IUPAC |

2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |

InChI |

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11+ |

Clé InChI |

YLBUTQNEBVPTES-SRZZPIQSSA-N |

SMILES |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

SMILES isomérique |

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

SMILES canonique |

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |

Apparence |

Yellow Solid |

melting_point |

158-160°C |

| 252990-19-5 | |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(Z)-Desbutyl-benflumetol; (9Z)-α-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol |

Origine du produit |

United States |

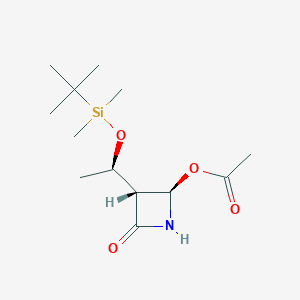

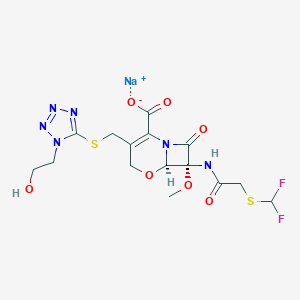

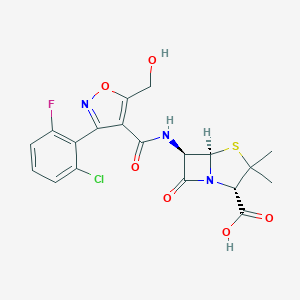

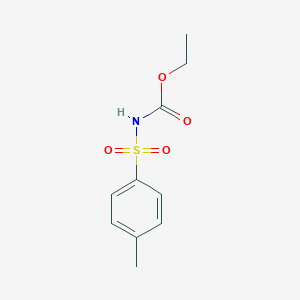

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

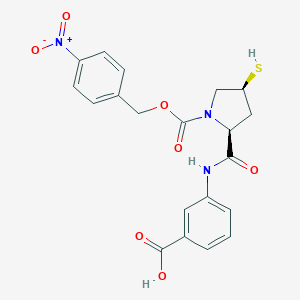

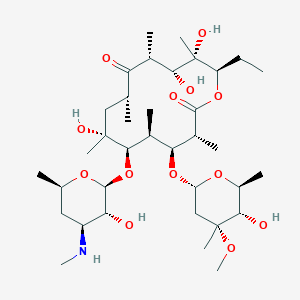

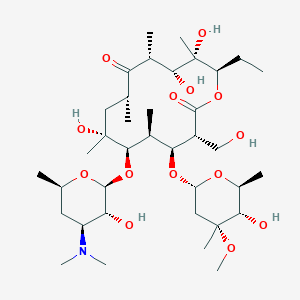

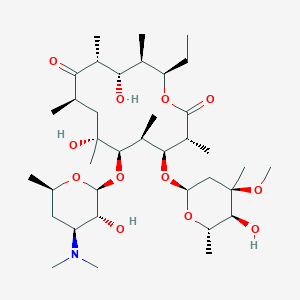

Feasible Synthetic Routes

Q1: How does desbutyl-lumefantrine exert its antimalarial activity?

A1: While the exact mechanism of action of DBL is not fully elucidated, it is believed to act similarly to lumefantrine by interfering with the detoxification process of heme within the malaria parasite, Plasmodium falciparum. This interference leads to the accumulation of toxic heme byproducts, ultimately killing the parasite. [, ]

Q2: Is desbutyl-lumefantrine more potent than lumefantrine?

A2: Yes, several studies have demonstrated that DBL exhibits significantly higher in vitro antimalarial activity against P. falciparum compared to lumefantrine. [, , ] This enhanced potency is highlighted by its lower 50% effective concentration (EC50) values in various parasite strains. []

Q3: Is there any evidence suggesting a potential role for desbutyl-lumefantrine in the therapeutic outcome of artemether-lumefantrine treatment?

A3: A study analyzing plasma samples from patients treated with artemether-lumefantrine found lower mean plasma DBL concentrations in those who failed treatment compared to those with an adequate clinical and parasitological response. [] This finding suggests that DBL may contribute to the overall treatment efficacy of artemether-lumefantrine.

Q4: How is desbutyl-lumefantrine metabolized in the body?

A4: DBL is a metabolite of lumefantrine, primarily formed through the cytochrome P450 (CYP) enzyme, CYP3A4, in the liver. [, ]

Q5: Does pregnancy affect the pharmacokinetics of lumefantrine and desbutyl-lumefantrine?

A5: Studies have reported conflicting results regarding the effect of pregnancy on lumefantrine pharmacokinetics. Some studies suggest reduced lumefantrine exposure in pregnant women, while others indicate no significant differences compared to non-pregnant individuals. [, ] Further research is needed to fully understand these discrepancies and optimize dosing strategies in pregnant women.

Q6: What is the relationship between desbutyl-lumefantrine and lumefantrine concentrations in patients treated with artemether-lumefantrine?

A6: A study in Papua New Guinean children found a median DBL/lumefantrine ratio of 1.13%, which is within the range observed in adults. [] This ratio was higher at later time points due to the longer terminal elimination half-life of DBL compared to lumefantrine.

Q7: How does co-administration of artemether-lumefantrine with efavirenz impact lumefantrine pharmacokinetics?

A7: Studies show that co-administration of artemether-lumefantrine with efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, can significantly alter lumefantrine pharmacokinetics. Specifically, efavirenz has been found to reduce lumefantrine exposure, potentially compromising its antimalarial efficacy. [, ]

Q8: Does the CYP2B6 c.516G>T polymorphism influence the pharmacokinetic interaction between efavirenz and lumefantrine?

A8: Yes, research indicates that individuals carrying the CYP2B6 c.516T allele may experience a more pronounced interaction between efavirenz and lumefantrine. [] This genetic variability highlights the importance of considering pharmacogenetic factors when evaluating drug-drug interactions and optimizing treatment strategies.

Q9: Are there significant drug interactions between dolutegravir and artemether-lumefantrine or artesunate-amodiaquine?

A9: A study evaluating the drug interactions between dolutegravir and the antimalarial combinations, artemether-lumefantrine or artesunate-amodiaquine, found that dolutegravir did not significantly alter the pharmacokinetic parameters of either antimalarial drug combination. [] These findings suggest that standard doses of both antimalarial treatments can be safely co-administered with dolutegravir.

Q10: What analytical techniques are commonly employed to quantify lumefantrine and desbutyl-lumefantrine in biological samples?

A10: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous quantification of lumefantrine and DBL in biological matrices, such as plasma. This highly sensitive and specific technique enables accurate measurement of these compounds for pharmacokinetic studies and therapeutic drug monitoring. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)